Physicochemical Profile Comparison: Lipophilicity (XLogP3-AA) vs. the Trifluoromethoxy Analog
A critical differentiator for procurement is the compound's lipophilicity, quantified by its computed XLogP3-AA value of 0.9 [1]. This places it in a more hydrophilic, lead-like space compared to its closest commercially available analog, N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 920253-11-8), which has a significantly higher XLogP3-AA of 2.3 [2]. In a chemical series where target binding is often lipophilicity-driven, this difference is substantial and may directly influence membrane permeability, aqueous solubility, and the risk of non-specific binding [REFS-1, REFS-2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 920253-11-8): XLogP3-AA = 2.3 |
| Quantified Difference | Δ XLogP3-AA = -1.4 (target is more hydrophilic) |
| Conditions | Values computed by XLogP3 3.0 algorithm, as reported in PubChem [REFS-1, REFS-2] |
Why This Matters
This directs users to choose this compound over the trifluoromethoxy analog when a more hydrophilic oxalamide scaffold is required for their assay or synthetic strategy.
- [1] PubChem. (2025). Compound Summary for CID 44999687, N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/903078-58-0. View Source
- [2] PubChem. (2025). Compound Summary for CID 73168424, N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/920253-11-8. View Source
